1-(4-Fluorophenyl)-2-methylpropan-2-ol
Overview
Description
1-(4-Fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a tertiary alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluorophenyl)-2-methylpropan-2-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-fluorophenyl)-2-methylpropan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction can lead to the formation of 1-(4-fluorophenyl)-2-methylpropan-2-amine.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed:
Oxidation: 1-(4-Fluorophenyl)-2-methylpropan-2-one.
Reduction: 1-(4-Fluorophenyl)-2-methylpropan-2-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(4-Fluorophenyl)-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2-methylpropan-2-ol involves its interaction with various molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, influencing biological pathways. The compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical processes.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-methylpropan-2-one: A ketone analog with different reactivity and applications.
1-(4-Fluorophenyl)-2-methylpropan-2-amine: An amine derivative with distinct biological activity.
4-Fluoroamphetamine: A psychoactive compound with a different pharmacological profile.
Uniqueness: 1-(4-Fluorophenyl)-2-methylpropan-2-ol is unique due to its tertiary alcohol structure, which imparts specific chemical reactivity and biological interactions. The presence of the fluorine atom further enhances its stability and binding properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-methylpropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRIANGNJXQAAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2928-17-8 | |
Record name | 1-(4-Fluorophenyl)-2-methyl-2-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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